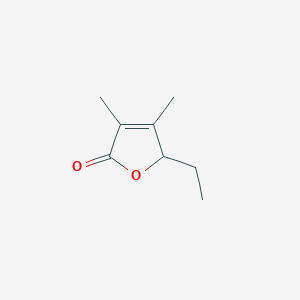
5-Ethyl-3,4-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl and dimethyl substitutions on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
Solvents: Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and dimethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furans.
Applications De Recherche Scientifique
5-Ethyl-3,4-dimethylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Scavenge Free Radicals: Act as an antioxidant by neutralizing free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
5-Ethyl-3,4-dimethylfuran-2(5H)-one can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Lacks the ethyl substitution, leading to different chemical properties and reactivity.
3-Ethyl-2,4-dimethylfuran: Similar structure but different substitution pattern, affecting its biological activity.
5-Methyl-3,4-dimethylfuran-2(5H)-one: Lacks the ethyl group, resulting in different applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
79379-60-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-ethyl-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-4-7-5(2)6(3)8(9)10-7/h7H,4H2,1-3H3 |
Clé InChI |
HVQFSDFJEPPHCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=C(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


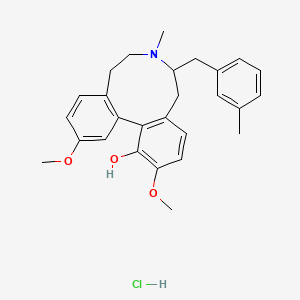
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
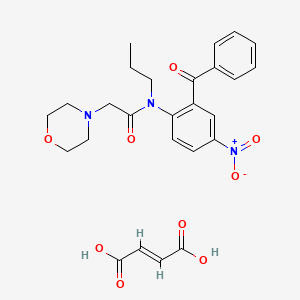
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

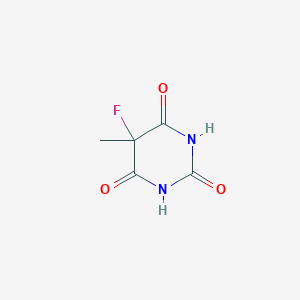

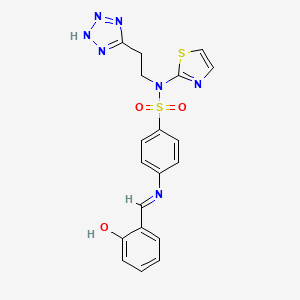
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
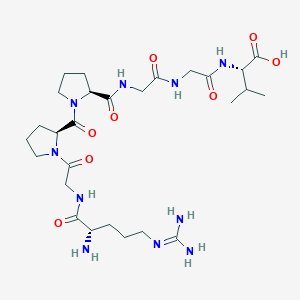
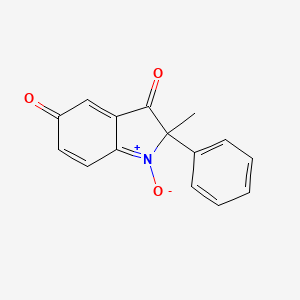
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
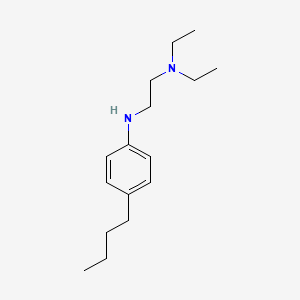
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
